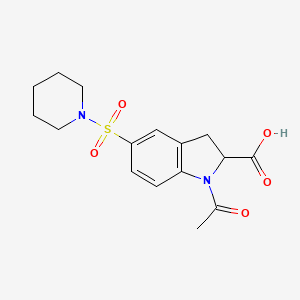
Acide 1-acétyl-5-(pipéridin-1-ylsulfonyl)indoline-2-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Applications De Recherche Scientifique
1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid has a wide range of applications in scientific research:
Méthodes De Préparation
The synthesis of 1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid involves multiple steps, typically starting with the formation of the indoline core. Common synthetic routes include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole nucleus.
Bartoli Indole Synthesis: This method uses nitroarenes and vinyl Grignard reagents to produce indoles.
For the specific synthesis of 1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid, the following steps are generally involved:
Formation of the Indoline Core: This can be achieved through the reduction of indole derivatives or via cyclization reactions.
Introduction of the Piperidinylsulfonyl Group: This step involves the sulfonylation of the indoline core using reagents like piperidine and sulfonyl chlorides.
Acetylation: The final step is the acetylation of the indoline derivative to introduce the acetyl group at the desired position.
Industrial production methods often involve optimization of these steps to enhance yield and purity, using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetyl groups, using reagents like alkoxides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used.
Mécanisme D'action
The mechanism of action of 1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indoline core allows it to bind to various biological receptors, influencing cellular processes. The piperidinylsulfonyl group enhances its solubility and bioavailability, facilitating its interaction with target proteins and enzymes. The acetyl group can modulate its reactivity and stability, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid can be compared with other indole derivatives, such as:
Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole core but different functional groups.
Reserpine: An antihypertensive drug with an indole alkaloid structure.
Vincristine and Vinblastine: Anti-tumor drugs derived from indole alkaloids.
The uniqueness of 1-Acetyl-5-(piperidin-1-ylsulfonyl)indoline-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-acetyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-11(19)18-14-6-5-13(9-12(14)10-15(18)16(20)21)24(22,23)17-7-3-2-4-8-17/h5-6,9,15H,2-4,7-8,10H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSGKLWQZVWMDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2=C1C=CC(=C2)S(=O)(=O)N3CCCCC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)
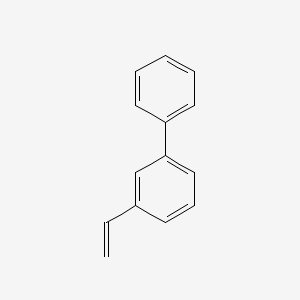

![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1321068.png)
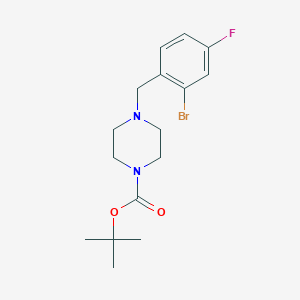
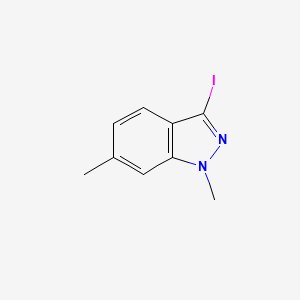
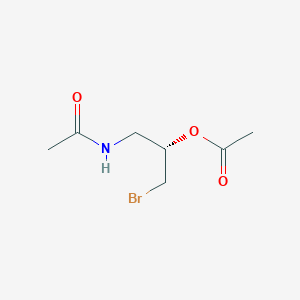
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321080.png)
![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)

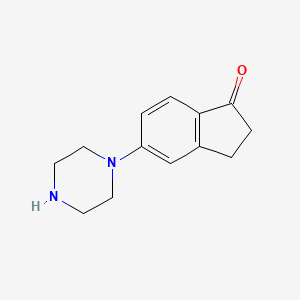
![Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]-](/img/structure/B1321089.png)
![1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1321090.png)

